![molecular formula C23H28N6O2 B2768999 N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylchromane-2-carboxamide CAS No. 2310142-34-6](/img/structure/B2768999.png)
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylchromane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a triazolo[4,3-b]pyridazine ring, which is a type of heterocyclic compound . These types of compounds are often found in pharmaceuticals and exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an existing study to reference, I can’t provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Antitumor and Antimicrobial Activities
- Novel N-arylpyrazole-containing enaminones were synthesized as key intermediates for the production of substituted pyridine derivatives, pyrazolylisoxazoles, and triazolopyrimidines. These compounds demonstrated cytotoxic effects comparable to 5-fluorouracil against human breast and liver carcinoma cell lines, as well as significant antimicrobial activity, highlighting their potential as antitumor and antimicrobial agents (Riyadh, 2011).
Antiproliferative Activity
- A series of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives were synthesized, showing notable inhibition of endothelial and tumor cell proliferation. This indicates their potential application in cancer therapy through targeting cell proliferation mechanisms (Ilić et al., 2011).
Cardiovascular Applications
- Compounds with structures incorporating 1,2,4-triazolo moieties have been studied for their cardiovascular effects, particularly their coronary vasodilating and antihypertensive activities. Such compounds could offer new avenues for cardiovascular disease treatment (Sato et al., 1980).
Antimicrobial Evaluation
- Thienopyrimidine derivatives, through a one-step annelation process involving heteroaromatic o-aminonitrile, have shown pronounced antimicrobial activity. These findings support their potential use as antimicrobial agents (Bhuiyan et al., 2006).
Anti-inflammatory Activity
- Indolyl azetidinones were prepared and tested for anti-inflammatory activity, revealing compounds with significant activity. This suggests a potential for the development of new anti-inflammatory drugs (Kalsi et al., 1990).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-3,4-dihydro-2H-chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-23(2,3)22-25-24-19-11-12-20(26-29(19)22)28-13-16(14-28)27(4)21(30)18-10-9-15-7-5-6-8-17(15)31-18/h5-8,11-12,16,18H,9-10,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNIZXAIMHWJJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4CCC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylchromane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2768919.png)
![N-(3-ethylphenyl)-2-[8-[(3-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2768920.png)
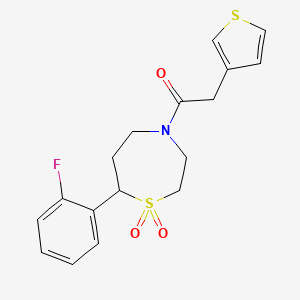
![6-(4-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2768922.png)
![8-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2768924.png)
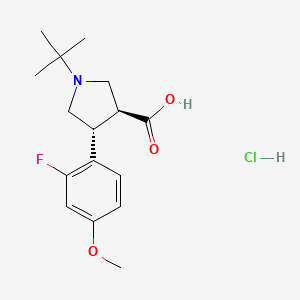
![N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2768926.png)
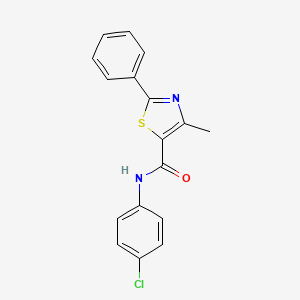
![2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2768928.png)
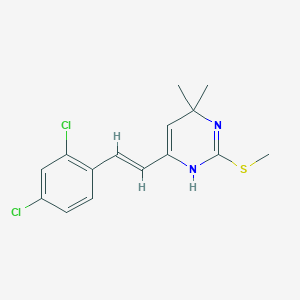
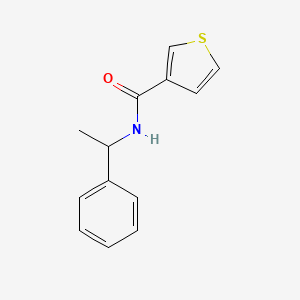
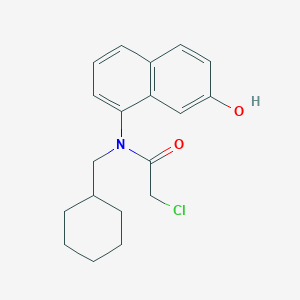
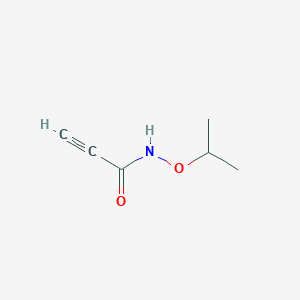
![3-(Prop-2-enoylamino)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide](/img/structure/B2768939.png)